molecular formula C8H7FN2O4 B1424282 Methyl 4-amino-2-fluoro-5-nitrobenzoate CAS No. 872871-50-6

Methyl 4-amino-2-fluoro-5-nitrobenzoate

Cat. No.: B1424282
CAS No.: 872871-50-6
M. Wt: 214.15 g/mol
InChI Key: NTQYZIKTOQINKI-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-5-nitrobenzoate: is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of benzoic acid, featuring an amino group, a fluoro group, and a nitro group attached to the benzene ring

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.
  • Applied in the development of materials with specific electronic or optical properties.

Mechanism of Action

Mode of Action

For instance, the nitro group can be reduced to an amine, and the amino group can act as a nucleophile in various reactions .

Action Environment

The action of Methyl 4-amino-2-fluoro-5-nitrobenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances can affect its metabolism and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of methyl 2-fluorobenzoate to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Final Product: The resulting compound is methyl 4-amino-2-fluoro-5-nitrobenzoate.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Amines, thiols.

Major Products:

    Reduction: Methyl 4-amino-2-fluoro-5-nitrobenzoate to methyl 4-amino-2-fluoro-5-aminobenzoate.

    Substitution: this compound to methyl 4-amino-2-substituted-5-nitrobenzoate.

Comparison with Similar Compounds

    Methyl 2-fluoro-5-nitrobenzoate: Lacks the amino group, making it less versatile in certain synthetic applications.

    Methyl 4-amino-2,3-difluoro-5-nitrobenzoate: Contains an additional fluoro group, which may alter its reactivity and biological activity.

    Methyl 4-amino-3-methoxy-5-nitrobenzoate: Features a methoxy group instead of a fluoro group, affecting its electronic properties and reactivity.

Uniqueness: Methyl 4-amino-2-fluoro-5-nitrobenzoate is unique due to the combination of the amino, fluoro, and nitro groups on the benzene ring. This combination provides a balance of electronic effects and steric hindrance, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

methyl 4-amino-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQYZIKTOQINKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872871-50-6
Record name methyl 4-amino-2-fluoro-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuric acid (10 mL) was added to a solution of 4-amino-2-fluoro-5-nitrobenzoic acid ammoniate (10 g, 46 mmol) in methanol (100 mL) and refluxed for 30 h. The solution was cooled to ambient temperature and the solid thus obtained was collected by filtration, washed with hexanes, and dried in vacuo at 40° C. for 14 h to afford the desired methyl 4-amino-2-fluoro-5-nitrobenzoate as a yellow solid (6.84 g, 31.9 mmol, 69%). 1H NMR (MeOD) δ 8.62-8.58 (m, 1H), 6.63-6.59 (m, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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